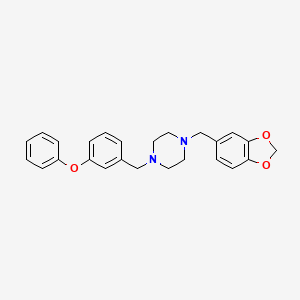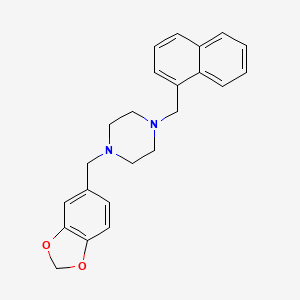![molecular formula C21H25N5OS B3452951 3-[(4-methylpiperazin-1-yl)methyl]-4-(3-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B3452951.png)
3-[(4-methylpiperazin-1-yl)methyl]-4-(3-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione
Overview
Description
3-[(4-methylpiperazin-1-yl)methyl]-4-(3-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a piperazine moiety, and a phenylmethoxyphenyl group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-[(4-methylpiperazin-1-yl)methyl]-4-(3-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Piperazine Moiety: The piperazine group is introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a compound containing an active hydrogen atom.
Attachment of the Phenylmethoxyphenyl Group: This step involves the nucleophilic substitution reaction where the phenylmethoxyphenyl group is attached to the triazole ring.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(4-methylpiperazin-1-yl)methyl]-4-(3-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenylmethoxyphenyl moieties, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
3-[(4-methylpiperazin-1-yl)methyl]-4-(3-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain types of cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-methylpiperazin-1-yl)methyl]-4-(3-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity. Additionally, the piperazine moiety can interact with neurotransmitter receptors, potentially leading to neurological effects.
Comparison with Similar Compounds
When compared to similar compounds, 3-[(4-methylpiperazin-1-yl)methyl]-4-(3-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione stands out due to its unique combination of functional groups. Similar compounds include:
3-[(4-methylpiperazin-1-yl)methyl]-5-nitro-1H-indole: This compound shares the piperazine moiety but differs in the presence of a nitro group and an indole ring.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar triazole-thione structure but includes different substituents on the phenyl rings.
The uniqueness of this compound lies in its specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]-4-(3-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-24-10-12-25(13-11-24)15-20-22-23-21(28)26(20)18-8-5-9-19(14-18)27-16-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEIJCXFHHZFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NNC(=S)N2C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[4-(benzoylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B3452870.png)
![methyl 4-[(E)-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate](/img/structure/B3452884.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(cyclopentylmethyl)-4(3H)-quinazolinone](/img/structure/B3452899.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methylquinazolin-4(3H)-one](/img/structure/B3452906.png)
![1-[(3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B3452912.png)
![4-[2-(3-Methoxycarbonylphenyl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid](/img/structure/B3452922.png)
![4-methyl-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B3452928.png)
![3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3452935.png)
![4-[3-(4-Methoxyphenyl)-4,9-dioxo-1-phenylbenzo[f]isoindol-2-yl]benzenesulfonamide](/img/structure/B3452937.png)
![2-(2,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3452949.png)



![1-(4-Chlorophenyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine](/img/structure/B3452966.png)
